3-Methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione
Description
3-Methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by its unique structure, which includes a methyl group at the 3rd position, an octyl chain at the 7th position, and a prop-2-enylamino group at the 8th position
Properties
IUPAC Name |
3-methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-4-6-7-8-9-10-12-22-13-14(19-16(22)18-11-5-2)21(3)17(24)20-15(13)23/h5H,2,4,6-12H2,1,3H3,(H,18,19)(H,20,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNYBTNLQRACNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1NCC=C)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione typically involves multiple steps. One common approach is to start with a purine derivative and introduce the desired functional groups through a series of chemical reactions. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
3-Methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: The compound may be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Methylxanthine: A related compound with a similar purine structure but different functional groups.
7-Octylxanthine: Another similar compound with an octyl chain at the 7th position but lacking the prop-2-enylamino group.
8-(Prop-2-enylamino)purine: A compound with the same prop-2-enylamino group at the 8th position but different substituents at other positions.
Uniqueness
3-Methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-Methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione is a synthetic compound belonging to the purine family. Its unique structure features a methyl group at the 3rd position, an octyl chain at the 7th position, and a prop-2-enylamino group at the 8th position. This compound is being studied for its potential biological activities, including enzyme inhibition and receptor binding.
The biological activity of this compound primarily revolves around its interactions with specific molecular targets. These interactions can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site.
- Receptor Modulation : It may act as an agonist or antagonist, influencing receptor function and downstream signaling pathways.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
- Antiviral Properties : Research has suggested that this compound may possess antiviral activity against certain viruses, potentially by inhibiting viral replication mechanisms.
- Neuroprotective Effects : Some investigations have pointed towards neuroprotective properties, where the compound may help in reducing oxidative stress in neuronal cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Study on Cancer Cell Lines : A study published in a peer-reviewed journal reported that treatment with varying concentrations of this compound led to a significant reduction in cell viability in breast cancer and leukemia cell lines. The IC50 values were determined to be within the nanomolar range, indicating potent activity.
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 50 | Apoptosis induction |
| Leukemia | 30 | Mitochondrial pathway activation |
- Neuroprotection Study : Another study investigated its effects on neuronal cells subjected to oxidative stress. Results indicated that pre-treatment with the compound significantly reduced markers of oxidative damage compared to controls.
Safety and Toxicology
Safety assessments have shown that this compound has a favorable safety profile at therapeutic doses. Toxicological studies indicate minimal adverse effects; however, further long-term studies are required to understand its safety comprehensively.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione, and how do reaction conditions influence yield and purity?
- The synthesis typically involves alkylation or amination of purine precursors. For example, reacting 8-bromo-3-methylpurine-2,6-dione with octyl and propenylamine derivatives under alkaline conditions (e.g., sodium carbonate in acetone) can yield the target compound. Temperature control (60–80°C) and reaction time (12–24 hours) are critical to minimize side products like N7 vs. N9 alkylation isomers. Purification via column chromatography or recrystallization in ethanol is recommended for high purity (>95%) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Use a combination of NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., octyl chain at N7, propenylamino at N8) and HPLC-MS to assess purity. For example, ¹H NMR should show characteristic peaks: δ 5.8–6.2 ppm (propenyl CH₂=CH–), δ 3.3–3.7 ppm (octyl –CH₂–), and δ 3.0 ppm (N3–CH₃). IR spectroscopy can verify carbonyl stretches (C=O at ~1700 cm⁻¹) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- The octyl chain enhances lipophilicity (logP ~3.5), limiting aqueous solubility but improving membrane permeability. Stability studies in PBS (pH 7.4) at 37°C show <10% degradation over 48 hours. Store at –20°C in anhydrous DMSO to prevent hydrolysis of the propenylamino group .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, substituent polarity) affect this compound’s biological activity?
- Comparative studies of analogs (e.g., 7-hexyl vs. 7-octyl) reveal that longer alkyl chains increase binding affinity to hydrophobic enzyme pockets (e.g., kinases or adenosine receptors) but reduce solubility. Introducing polar groups (e.g., –OH or morpholine) at N8 improves water solubility but may compromise target engagement. Molecular docking simulations (AutoDock Vina) and SPR binding assays (KD measurements) are essential to map structure-activity relationships .
Q. What experimental strategies resolve contradictions in reported biological activities across studies?
- Discrepancies in activity (e.g., anti-inflammatory vs. pro-apoptotic effects) may arise from assay conditions (e.g., cell line variability, concentration ranges). Use orthogonal assays:
- In vitro : Dose-response curves (EC₅₀/IC₅₀) in primary vs. immortalized cells.
- In silico : Meta-analysis of transcriptomic data (e.g., GEO datasets) to identify context-dependent pathways.
- Pharmacokinetic profiling : Assess metabolic stability (human liver microsomes) to rule out artifactually low activity due to rapid clearance .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Employ chemoproteomics (activity-based protein profiling) to identify direct targets. For downstream pathways, use CRISPR-Cas9 knockouts of suspected targets (e.g., AMPK or PI3K) and monitor phenotypic rescue. Time-resolved fluorescence anisotropy can quantify real-time binding kinetics to receptors .
Methodological Considerations
Q. What statistical approaches optimize reaction conditions during scale-up synthesis?
- Apply Design of Experiments (DoE) to screen variables (temperature, solvent ratio, catalyst loading). A central composite design with ANOVA analysis can identify critical factors (e.g., solvent polarity significantly impacts yield). Response surface methodology (RSM) helps pinpoint optimal conditions with minimal experimental runs .
Q. How to address challenges in quantifying low-abundance metabolites during in vitro biotransformation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
